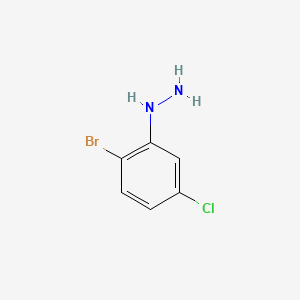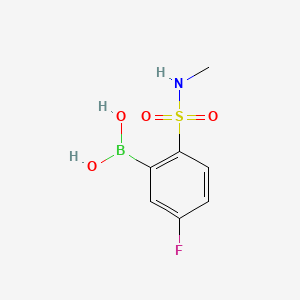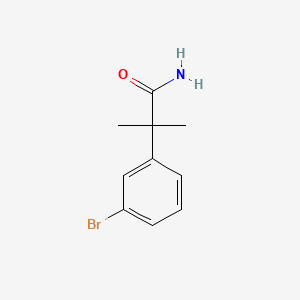
2-(3-Bromophenyl)-2-methylpropanamide
Vue d'ensemble
Description
2-(3-Bromophenyl)-2-methylpropanamide (2-BPA) is an organic compound which belongs to the class of amides. It is a white, crystalline solid with a melting point of 111 °C and a boiling point of 229 °C. 2-BPA has a variety of applications in the fields of organic synthesis, medicinal chemistry, and materials science. It has been used as a reagent in the synthesis of a variety of compounds such as drugs, polymers, and catalysts. Additionally, it has been studied for its potential biological applications, including as an anti-inflammatory agent and an anti-cancer agent.
Applications De Recherche Scientifique
Conformational and Vibrational Analysis
- A study conducted a conformational analysis and vibrational spectroscopy of a structure analogous to paracetamol, which included 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. This research involved quantum chemical investigations and aimed to understand the electronic properties and vibrational mode couplings of the compound (Viana et al., 2017).
Photochemical Reactions
- Another study explored the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. This work provided insights into the synthesis and potential applications of these compounds in photochemical processes (Nishio et al., 2005).
Antimicrobial Activity
- Research on 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, which are structurally related to 2-(3-Bromophenyl)-2-methylpropanamide, showed low antimicrobial activity against various strains of bacteria and fungi. This study highlighted the importance of chemical modifications to enhance the antimicrobial properties of these compounds (Grishchuk et al., 2013).
Antihistaminic and Anticholinergic Activities
- An investigation into the derivatives of 2-methylpropanamide for potential antihistaminic and anticholinergic activities was conducted. This study is relevant for understanding the biomedical applications of compounds related to 2-(3-Bromophenyl)-2-methylpropanamide (Arayne et al., 2017).
Synthesis and Biological Activity
- Various studies have focused on the synthesis and evaluation of the biological activities of compounds structurally similar to 2-(3-Bromophenyl)-2-methylpropanamide. These include research on their anticonvulsant properties, antimicrobial activities, and potential applications in medicinal chemistry (Edafiogho et al., 2003), (Limban et al., 2011).
Propriétés
IUPAC Name |
2-(3-bromophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVDXJZXYJDZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681767 | |
| Record name | 2-(3-Bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215206-60-2 | |
| Record name | 2-(3-Bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




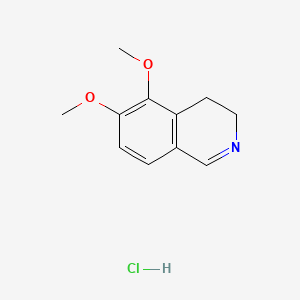
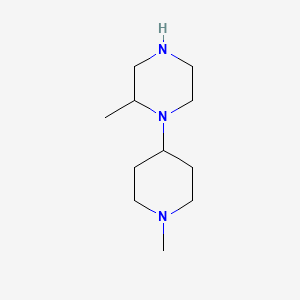
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)

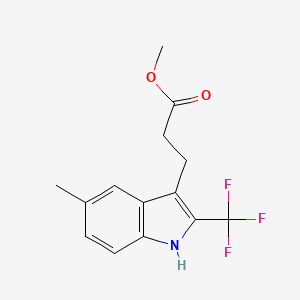

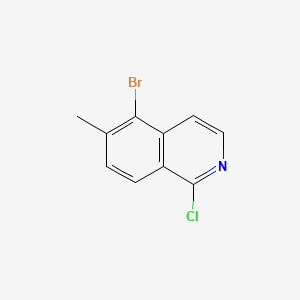

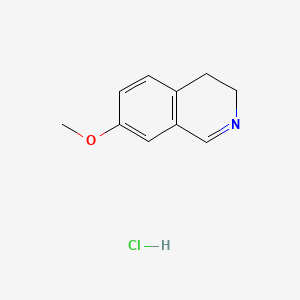

![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)
